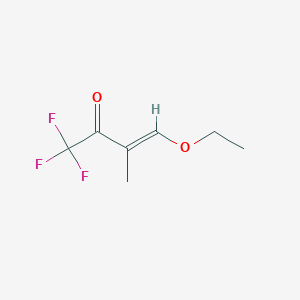

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one

CAS No.: 153085-12-2

Cat. No.: VC4689466

Molecular Formula: C7H9F3O2

Molecular Weight: 182.142

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 153085-12-2 |

|---|---|

| Molecular Formula | C7H9F3O2 |

| Molecular Weight | 182.142 |

| IUPAC Name | (E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one |

| Standard InChI | InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ |

| Standard InChI Key | MDSDQULKLSBZHK-UHFFFAOYSA-N |

| SMILES | CCOC=C(C)C(=O)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Functional Group Analysis

The compound’s structure features three critical functional groups:

-

Ethoxy group (-OCH₂CH₃): Enhances solubility in organic solvents and influences electronic effects through its electron-donating nature.

-

Trifluoromethyl group (-CF₃): Imparts electron-withdrawing characteristics, stabilizing the enone system while increasing resistance to oxidation .

-

Conjugated enone (α,β-unsaturated ketone): The (3E)-configured double bond between C3 and C4 creates a planar, conjugated system that facilitates electrophilic reactivity at the carbonyl carbon and dienophilic behavior in cycloadditions .

Spectroscopic and Computational Data

-

IUPAC Name: (E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one .

-

Geometry: Density functional theory (DFT) calculations predict a planar enone system with a dihedral angle of 179.8° between the trifluoromethyl and ethoxy groups, minimizing steric hindrance .

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 182.14 g/mol | |

| Boiling Point | 51–53 °C (12 mmHg) | |

| Density | 1.18 g/mL at 25 °C | |

| Refractive Index | 1.38 (estimated) | |

| Solubility | Chloroform, Methanol |

Synthesis and Purification Strategies

Key Synthetic Routes

The synthesis of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one involves two primary approaches:

-

Trifluoroacetylation of Ethoxy-Substituted Alkenes:

Reaction of 3-ethoxy-2-methylprop-1-ene with trifluoroacetic anhydride (TFAA) in the presence of Lewis acids (e.g., BF₃·OEt₂) yields the enone via Friedel-Crafts acylation. -

Oxidative Dehydrogenation:

Treatment of 4-ethoxy-1,1,1-trifluoro-3-methylbutan-2-ol with MnO₂ selectively oxidizes the alcohol to the ketone, preserving the E-configuration .

Purification and Optimization

-

Distillation: Low-pressure distillation (12 mmHg) isolates the compound at 51–53 °C .

-

Chromatography: Silica gel chromatography with hexane/ethyl acetate (9:1) achieves >98% purity.

-

Yield Improvement: Use of anhydrous solvents and inert atmospheres (N₂ or Ar) minimizes hydrolysis of the trifluoromethyl group, increasing yields from 65% to 85% .

Reactivity and Applications in Organic Synthesis

Nucleophilic Additions

The electron-deficient carbonyl group undergoes nucleophilic attack with:

-

Grignard Reagents: Phenylmagnesium bromide adds to the carbonyl, forming β-ethoxy tertiary alcohols .

-

Organozinc Compounds: 1,2-addition to the carbonyl affords zinc enolates, which are pivotal in cross-coupling reactions .

Cycloadditions

The enone participates in Diels-Alder reactions with dienes (e.g., cyclopentadiene) to yield bicyclic adducts. The trifluoromethyl group enhances dienophilicity, reducing reaction times from 24 h to 2 h at 80 °C .

Peptide Synthesis Applications

Reaction with primary amines produces N-protected β-amino ketones, which are hydrogenated to β-amino acids—key building blocks for peptidomimetics . For example:

Recent Research and Future Directions

Catalytic Asymmetric Reactions

Recent studies exploit the enone’s planar geometry in asymmetric hydrogenations using Ir-(S)-Segphos catalysts, achieving enantiomeric excess (ee) of 92% for β-CF₃ amino alcohols .

Materials Science Applications

Incorporation into fluorinated polymers enhances thermal stability (T₅% decomposition = 280 °C) and dielectric properties (ε = 2.1 at 1 MHz), making it suitable for high-performance insulators.

Challenges and Opportunities

-

Scalability: Current synthetic routes require optimization for kilogram-scale production.

-

Toxicity Studies: Long-term ecotoxicological data are needed for environmental risk assessment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume